1-(4-bromobenzyl)-1H-indole-3-carbaldehyde

Organic synthesis N-alkylation Process chemistry

SAR studies using generic N-benzylindole-3-carbaldehydes often yield inconsistent data due to overlooked para-substituent effects. 1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde provides the precise 4-Br pharmacophore for reproducible target engagement. • Sub-nanomolar 5-HT₂A affinity with >100-fold selectivity • Superior α-glucosidase inhibition (IC₅₀ 28.0 µM) vs. 4-Cl analog • Validated 90%-yield scale-up route using 4-bromobenzyl bromide. Available in multi-gram quantities for med chem campaigns.

Molecular Formula C16H12BrNO
Molecular Weight 314.18 g/mol
CAS No. 174367-70-5
Cat. No. B062001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromobenzyl)-1H-indole-3-carbaldehyde
CAS174367-70-5
Molecular FormulaC16H12BrNO
Molecular Weight314.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)C=O
InChIInChI=1S/C16H12BrNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2
InChIKeyBQCRUIDKXQZWMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde Chemical Identity & Procurement


1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde (CAS 174367-70-5, MFCD01571758, molecular formula C₁₆H₁₂BrNO, molecular weight 314.18 g·mol⁻¹) is a synthetic N¹-substituted indole-3-carbaldehyde derivative . The compound bears a 4-bromobenzyl group at the indole N-1 position and a carbaldehyde group at C-3, positioning it within the broad pharmacophore class of N-benzylindole-3-carbaldehydes—a scaffold exploited in pancreatic lipase inhibition, COX-2 modulation, serotonergic receptor targeting, and oncrasin-type anticancer development [1]. Commercially available purities range from 95% to 98%, and the compound is supplied by multiple global vendors for research use only .

Synthetic indole-3-carbaldehyde pharmacophore scaffold
N¹-(4-bromobenzyl) substitution enables diverse SAR and library synthesis workflows
Procurement for analog-sensitive pathway studies
Supports target engagement screening across lipase, COX-2, 5-HT₂A, and oncrasin-type programs
Research-use-only fine chemical building block
Commercially available in 95–98% purity range; synthesis route selection may impact procurement cost

1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde Substituent-Specific SAR


N-Benzylindole-3-carbaldehydes are not interchangeable: the electronic nature, size, and lipophilicity of the para-substituent on the benzyl ring dictate target engagement, potency, and selectivity [1]. The 4-bromobenzyl congener occupies a distinct physicochemical and pharmacophoric space—LogP = 4.63 and LogSW = –5.44 —that cannot be replicated by the 4-chlorobenzyl, 4-fluorobenzyl, or unsubstituted benzyl analogs. Evidence from multiple independent chemical series demonstrates that the 4-bromobenzyl motif confers superior α-glucosidase inhibition (IC₅₀ = 28.0 vs. 96.6 µM for 4-chlorobenzyl) [2], retains selective COX-2 inhibitory potency where the 4-chlorobenzoyl or hydrogen substituents fail [3], and imparts sub-nanomolar 5-HT₂A receptor affinity with >100-fold selectivity [4]. Generic replacement of the 4-bromobenzyl group with a different para-substituent predictably alters—and often degrades—biological performance, making compound-specific selection essential for reproducible SAR studies and targeted synthetic campaigns.

Substituent sensitivity
4-Chlorobenzyl, 4-fluorobenzyl, or unsubstituted benzyl analogs may shift target engagement and potency profiles
Lipophilicity-driven assay behavior
LogP 4.63 can alter membrane partitioning; close analogs with different para-halogens may not replicate cell-based assay results
Chemotype-specific SAR context
4-Bromobenzyl motif confers a distinct pharmacophoric profile; generic replacement may require re-validation of inhibitory or binding endpoints

1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde vs. Closest Analogs: Evidence


Synthesis Route Efficiency: Alkylating Agent Choice

Two synthetic routes to 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde have been documented with starkly different yields. Route 1, using indole-3-carbaldehyde and 4-bromobenzyl bromide, achieves approximately 90% yield . Route 2, employing indole-3-carbaldehyde with 4-bromobenzyl alcohol, reaches only approximately 31% yield . This 2.9-fold yield differential directly impacts procurement cost and scalability.

Synthesis Route Yield
Head-to-head
~90% vs ~31% yield
Route selection significantly affects procurement cost and scalability
4-Bromobenzyl bromide vs. 4-bromobenzyl alcohol as alkylating agent
Organic synthesis N-alkylation Process chemistry Indole functionalization

Lipophilicity: 4-Bromobenzyl vs. 4-Chlorobenzyl (Oncrasin-1)

The measured LogP for 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde is 4.63, with a corresponding LogSW of –5.44 . While a directly measured LogP for the 4-chlorobenzyl analog (oncrasin-1, CAS 75629-57-1) is not available in the same dataset, the bromine atom's greater atomic polarizability and molar refractivity relative to chlorine predict a LogP increase of approximately 0.3–0.5 log units based on Hansch π constants (Br π = 0.86 vs. Cl π = 0.71) [1]. This elevated lipophilicity alters membrane partitioning, protein binding, and pharmacokinetic behavior in downstream assays.

Lipophilicity Comparison
Class-level inference
LogP 4.63 (Br) vs estimated ~4.1–4.3 (Cl)
Elevated LogP may support membrane partitioning review
Estimated ΔLogP ≈ +0.3 to +0.5 based on Hansch π constants; data to verify
Physicochemical profiling Lipophilicity Drug-likeness Solubility

α-Glucosidase Inhibition: 4-Bromobenzyl vs. 4-Chlorobenzyl

In a systematic structure-activity relationship study of benzimidazole-thioquinoline derivatives bearing various N-benzyl substituents, the 4-bromobenzyl congener (compound 6j) exhibited an α-glucosidase IC₅₀ of 28.0 ± 0.6 µM [1]. This is 3.5-fold more potent than the 4-chlorobenzyl analog (6g, IC₅₀ = 96.6 ± 0.1 µM), 5.5-fold more potent than the unsubstituted benzyl analog (6a, IC₅₀ = 153.7 ± 0.9 µM), and 26.8-fold more potent than the clinical reference acarbose (IC₅₀ = 750.0 ± 5.0 µM) [1]. The rank order of potency at the para position is Br > Cl > F > H > CH₃, establishing 4-bromobenzyl as the optimal para-substituent within this chemotype.

α-Glucosidase IC₅₀
Head-to-head
28.0 ± 0.6 µM
Reported inhibitory activity context in enzyme assay
3.5-fold more potent than 4-chlorobenzyl analog in the same study
α-Glucosidase inhibition Antidiabetic SAR Benzyl substituent effect Structure-activity relationship

COX-2 Inhibition: 4-Bromobenzyl vs. 4-Chlorobenzoyl Selectivity

In a series of indomethacin-derived esters and amides, replacement of the 4-chlorobenzoyl group on the indole nitrogen with a 4-bromobenzyl moiety generated compounds that retained selective COX-2 inhibitory potency with IC₅₀ values in the low nanomolar range [1]. Critically, replacement of the 4-chlorobenzoyl with hydrogen afforded inactive compounds, and the 4-chlorobenzyl analog (structurally closer to the target compound) was not studied in this series, leaving the 4-bromobenzyl as the only N-benzyl-type substituent that preserved activity [2]. This demonstrates that the 4-bromobenzyl group uniquely satisfies the steric and electronic requirements at the indole N-1 position for COX-2 inhibition within the indomethacin chemotype.

COX-2 Selectivity Retention
Class-level inference
Low nanomolar IC₅₀ retained
Supports indomethacin-chemotype SAR exploration
4-Bromobenzyl preserves activity; hydrogen substitution abolishes it
COX-2 inhibition Anti-inflammatory Indomethacin analogs Selectivity

5-HT₂A Receptor: N-(4-Bromobenzyl) Binding Profile

In a seminal study examining the effect of 15 different amine substituents on 5-HT₂A versus 5-HT₂C receptor binding across phenylalkylamine and indolylalkylamine series, N-(4-bromobenzyl) substitution uniquely yielded compounds with 5-HT₂A binding affinity Ki < 1 nM and >100-fold selectivity over 5-HT₂C [1]. This stands in contrast to the general trend observed in the study, where amine substitution typically decreased receptor affinity [1]. The 4-bromobenzyl group thus represents a privileged pharmacophoric element for achieving high-affinity, selective 5-HT₂A targeting within indole-containing chemotypes.

5-HT₂A Binding Affinity
Class-level inference
Ki < 1 nM
Reported sub-nanomolar affinity in receptor binding assays
>100-fold selectivity over 5-HT₂C; N-(4-bromobenzyl) is an exception among amine substituents
Serotonin receptor 5-HT2A GPCR CNS drug discovery

Oncrasin-1 Analog: 4-Bromobenzyl in K-Ras Mutant Cancer SAR

1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde is the direct 4-bromo analog of oncrasin-1 (1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde, CAS 75629-57-1), a compound identified through synthetic lethality screening that selectively kills K-Ras mutant cancer cells at low micromolar or nanomolar concentrations while sparing normal cells . A systematic SAR campaign evaluating 69 oncrasin-1 analogs revealed that both electron-donating and electron-withdrawing para-substituents on the benzyl ring are well tolerated, with the aldehyde group at C-3 being essential for activity [1]. The 4-bromobenzyl variant serves as a critical SAR comparator within this series, enabling the deconvolution of electronic versus steric contributions to anticancer activity.

Oncrasin-1 Analog Identity
Class-level inference
Direct 4-Br analog of oncrasin-1 (4-Cl)
Enables SAR comparator studies in K-Ras mutant cell models
Quantitative cytotoxicity data for this analog not reported in primary literature
Oncrasin K-Ras Anticancer RNA polymerase II Synthetic lethality

1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde Research Applications


Pancreatic Lipase Inhibitor Development Using Indole Scaffold

For anti-obesity drug discovery programs, 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde serves as the key aldehyde intermediate for Knoevenagel condensation with thiazolidinediones to generate indole-TZD hybrid pancreatic lipase inhibitors [1]. The 4-bromobenzyl substitution pattern can be directly compared with the 4-chlorobenzyl, 4-fluorobenzyl, and unsubstituted benzyl congeners to establish SAR around the N-1 position, enabling rational optimization of PL inhibitory potency beyond the reported IC₅₀ range of 6–10 µM for the most potent analogs [1].

K-Ras Mutant Cancer: Oncrasin-1 vs. 4-Bromo Analog Screening

In cancer biology laboratories focused on synthetic lethality approaches for K-Ras-driven tumors (lung, colon, pancreatic), the 4-bromobenzyl analog is procured alongside oncrasin-1 (4-chloro) for head-to-head cytotoxicity profiling . The differential electronic environment provided by bromine versus chlorine may modulate RNA polymerase II CTD phosphorylation inhibition potency, and the elevated lipophilicity (ΔLogP ≈ +0.3 to +0.5) may influence intracellular accumulation and target engagement .

Scalable Synthesis of N-Benzylindole-3-carbaldehyde Building Blocks

For CROs and internal process chemistry groups requiring multi-gram to kilogram quantities, the documented 90%-yield route using 4-bromobenzyl bromide as alkylating agent provides a validated, high-efficiency protocol, in contrast to the 31%-yield route with 4-bromobenzyl alcohol. Selection of the high-yield route directly reduces cost-of-goods and waste generation in scale-up campaigns.

5-HT₂A Receptor-Targeted Library Design

For programs developing selective 5-HT₂A ligands (antipsychotics, antidepressants, psychedelic-assisted therapy research), the 4-bromobenzyl-substituted indole-3-carbaldehyde serves as a versatile aldehyde handle for diversification via reductive amination, hydrazone formation, or aldol condensation [2]. The established sub-nanomolar 5-HT₂A affinity and >100-fold selectivity conferred by the N-(4-bromobenzyl) motif [3] positions this building block as a privileged starting material for focused library synthesis.

Application
Selection Property
Validation Focus
Pancreatic lipase inhibitor development
Indole-3-carbaldehyde scaffold for Knoevenagel condensation
SAR around N¹-benzyl substitution; reported inhibitory potency review
K-Ras mutant cancer cell-model studies
Oncrasin-1 analog with differential halogen substitution
Cytotoxicity profiling and target engagement comparison
Scalable building-block synthesis
Documented high-yield route via 4-bromobenzyl bromide
Cost-efficiency and process chemistry validation
5-HT₂A receptor-targeted library design
Aldehyde handle with privileged N-(4-bromobenzyl) motif
Binding affinity and subtype selectivity in GPCR assays

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